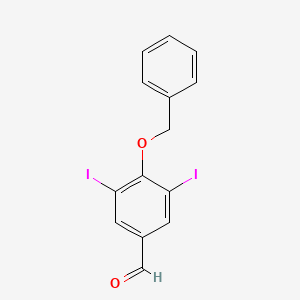

4-(Benzyloxy)-3,5-diiodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDJSLESUFLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 Benzyloxy 3,5 Diiodobenzaldehyde

Synthesis of Key Halogenated Benzaldehyde (B42025) Precursors

The foundation for synthesizing 4-(Benzyloxy)-3,5-diiodobenzaldehyde lies in the creation of appropriately halogenated benzaldehyde scaffolds. These precursors provide the core structure onto which the benzyloxy group is later introduced.

Synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde as a Primary Intermediate

The principal precursor for the target molecule is 4-hydroxy-3,5-diiodobenzaldehyde. This intermediate is typically synthesized through the direct iodination of 4-hydroxybenzaldehyde (B117250). ontosight.ai The presence of the hydroxyl group at the 4-position activates the aromatic ring, directing the iodine atoms to the ortho positions (3 and 5).

A highly effective and specific method for this transformation involves the use of N-iodosuccinimide (NIS) as the iodinating agent. In a common procedure, 4-hydroxybenzaldehyde is treated with an excess of NIS in the presence of an acid catalyst. The reaction conditions are critical for achieving high yields of the desired di-iodinated product.

| Starting Material | Reagents | Conditions | Yield |

| 4-Hydroxybenzaldehyde | N-Iodosuccinimide (NIS) (2.2 eq.), Trifluoroacetic acid (TFA) | Room temperature, 6 hours | 91% |

| This table presents a high-yield laboratory method for the synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde. |

Methodologies for Constructing the 3,5-Diiodobenzaldehyde (B98778) Core

While the iodination of 4-hydroxybenzaldehyde is a common route, other strategies can be employed to construct a 3,5-dihalogenated benzaldehyde core. These methods are particularly useful when the starting material is not a phenol. An analogous synthesis for the dibromo equivalent, 3,5-dibromobenzaldehyde, showcases a viable pathway. This process begins with a symmetric tri-halogenated benzene (B151609), such as 1,3,5-tribromobenzene. Through a Grignard reaction, one of the bromine atoms is converted into a Grignard reagent, which is then formylated using a suitable electrophile like N,N-dimethylformamide (DMF). This approach could theoretically be adapted for iodo-substituted compounds to yield the 3,5-diiodobenzaldehyde core.

Routes to Related Dihalo-Hydroxybenzaldehydes (e.g., 2-hydroxy-3,5-diiodobenzaldehyde)

The synthesis of related dihalo-hydroxybenzaldehydes underscores the importance of regioselectivity in aromatic halogenation. The substitution pattern is heavily influenced by the position of the hydroxyl group on the benzaldehyde ring. For instance, the synthesis of 2-hydroxy-3,5-diiodobenzaldehyde (3,5-diiodosalicylaldehyde) involves the direct iodination of 2-hydroxybenzaldehyde (salicylaldehyde). nih.gov

Conversely, the halogenation of 3-hydroxybenzaldehyde (B18108) can be less straightforward, sometimes leading to a mixture of regioisomers. This highlights the challenges in controlling the position of halogen atoms, where factors like the specific halogenating agent and reaction conditions can alter the outcome. The synthesis of other substituted hydroxybenzaldehydes, such as 2-hydroxy-3,5-dinitrobenzaldehyde via the nitration of salicylaldehyde, further illustrates the general applicability of electrophilic aromatic substitution to create polysubstituted benzaldehyde derivatives. wikipedia.org

Strategies for Introducing the Benzyloxy Moiety

With the halogenated phenolic precursor in hand, the next critical step is the introduction of the benzyloxy group. This is typically achieved through an etherification reaction, where the benzyl (B1604629) group also functions as a protecting group for the phenolic hydroxyl.

O-Alkylation/Etherification of Phenolic Precursors (e.g., 4-Hydroxy-3,5-diiodobenzaldehyde)

The most common method for attaching the benzyl group to the 4-hydroxy-3,5-diiodobenzaldehyde precursor is the Williamson ether synthesis. libretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride.

The reaction is typically carried out under basic conditions. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the acidic phenol. The resulting phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the benzyl halide. libretexts.orgnih.gov

General Reaction Scheme:

| Precursor | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Hydroxy-3,5-diiodobenzaldehyde | Benzyl bromide, Potassium carbonate (K₂CO₃) | Ethanol (B145695) or DMF | Reflux | This compound |

This table outlines the typical conditions for the Williamson ether synthesis to introduce the benzyloxy group.

An analogous, high-yield synthesis of 4-(benzyloxy)benzaldehyde (B125253) from 4-hydroxybenzaldehyde and benzyl bromide using potassium carbonate in ethanol demonstrates the effectiveness of this methodology, achieving an 87.4% yield. jocpr.com

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of highly substituted benzaldehydes such as this compound often requires specialized techniques to ensure high yield and purity. The reactivity of the aldehyde functional group, coupled with the steric and electronic effects of the iodine and benzyloxy substituents, necessitates careful control over reaction conditions.

Catalytic Systems in the Synthesis of Related Benzaldehydes

Catalysis plays a pivotal role in the efficient synthesis of functionalized benzaldehydes. Various catalytic systems have been developed to promote the formation of the aldehyde group on an aromatic ring with high selectivity and under milder conditions.

One approach involves the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde dimethyl acetal, with anhydrous zinc chloride acting as a soft Lewis acid catalyst. core.ac.uk This method avoids the high temperatures required for uncatalyzed reactions and the formation of strong complexes with the aldehyde product. core.ac.uk For instance, the reaction can be completed at 50-80°C in the presence of 10 mol % of ZnCl2. core.ac.uk

Rhodium-based catalysts have also proven effective in the synthesis of complex benzene molecules from 2-triazenylbenzaldehydes. acs.org A combination of [Rh(nbd)2]BF4 and bis(diphenylphosphinoethane) (dppe) in dichloromethane (B109758) facilitates the intermolecular hydroacylation of alkynes, a key C-H functionalization reaction. acs.org This demonstrates the power of transition metal catalysis in constructing substituted aromatic systems. acs.org

Furthermore, gold nanoparticles (AuNPs) immobilized in microreactors have been utilized for the selective oxidation of benzyl alcohol to benzaldehyde. rsc.org This system demonstrates high selectivity (94%) for the aldehyde product and maintains catalytic activity for extended periods. rsc.org Organic amine catalysts, such as diphenyl prolinol trimethylsilyl (B98337) ether, have been reported for the direct synthesis of p-methyl benzaldehyde from acetaldehyde, showcasing a green chemistry approach. nih.gov

A two-step, one-pot procedure for synthesizing functionalized benzaldehydes involves the use of a stable aluminum hemiaminal as an intermediate. acs.org This latent aldehyde is then subjected to a palladium-catalyzed Kumada-Corriu cross-coupling reaction with organometallic reagents to introduce various substituents. acs.org

Table 1: Overview of Catalytic Systems in the Synthesis of Substituted Benzaldehydes

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Anhydrous Zinc Chloride | Debromomethoxylation | Dibromomethylarenes, Benzaldehyde dimethyl acetal | Mild reaction conditions, avoids strong complex formation with the product. core.ac.uk |

| [Rh(nbd)2]BF4 / dppe | Intermolecular Hydroacylation | 2-Triazenylbenzaldehydes, Alkynes | High efficiency in C-H functionalization for complex benzene synthesis. acs.org |

| Immobilized Gold Nanoparticles (AuNPs) | Oxidation | Benzyl alcohol | High selectivity for benzaldehyde, sustained catalytic activity. rsc.org |

| Diphenyl prolinol trimethylsilyl ether | Self-condensation/Aromatization | Acetaldehyde | Direct, green route to substituted benzaldehydes. nih.gov |

| Palladium Catalyst | Kumada-Corriu Cross-Coupling | Aluminum hemiaminal intermediate, Organometallic reagents | Fast methodology, suitable for a variety of substituents. acs.org |

Purification and Isolation Procedures for Aromatic Aldehyde Intermediates

Column Chromatography is a widely used technique for the purification of aldehydes. researchgate.net Due to the potential for aldehydes to decompose on silica (B1680970) gel, careful selection of the stationary and mobile phases is crucial. researchgate.net Aliphatic aldehydes can often be separated from alcohols and acids on a silica gel column using a non-polar eluent system, such as hexane (B92381) with a small percentage of diethyl ether or ethyl acetate. researchgate.net For aromatic aldehydes, basic alumina (B75360) with a hexanes flush can also be an effective method. reddit.com

Recrystallization is another common method for purifying solid aldehyde intermediates. The choice of solvent is critical to obtaining high-purity crystals. For instance, the crude product of 4-(Benzyloxy)benzaldehyde can be recrystallized from ethanol to yield colorless crystals. nih.gov

A classical and highly effective chemical purification method involves the formation of a bisulfite adduct . researchgate.netresearchgate.net Aromatic aldehydes react with a saturated aqueous solution of sodium bisulfite to form a charged adduct, which is typically soluble in water. researchgate.netjove.com This allows for the separation of the aldehyde from organic-soluble impurities through liquid-liquid extraction. jove.com The aldehyde can then be regenerated by treating the aqueous layer with a base, such as sodium bicarbonate, which reverses the reaction. researchgate.net This technique is particularly useful when column chromatography is not feasible or effective. researchgate.net

Other purification strategies include solvent extraction and reduced-pressure distillation . For example, benzaldehyde can be extracted from an aqueous solution using a high-boiling-point solvent like ethyl laurate, followed by recovery via vacuum distillation. google.com This method is advantageous due to the low heating temperature and short time required, which helps to preserve the integrity of the aldehyde. google.com In some cases, scavenging techniques using agents like tris(hydroxymethyl)aminomethane (TRIS) can be employed to remove residual benzaldehyde from a solvent mixture. researchgate.net

Table 2: Comparison of Purification and Isolation Procedures for Aromatic Aldehydes

| Procedure | Principle | Advantages | Disadvantages |

| Column Chromatography | Differential adsorption of components onto a stationary phase. researchgate.net | Applicable to a wide range of compounds; can separate complex mixtures. researchgate.net | Potential for product decomposition on the stationary phase; can be time-consuming and require large solvent volumes. researchgate.netreddit.com |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. nih.gov | Can yield very pure crystalline products; relatively simple procedure. nih.gov | Requires the compound to be a solid; yield can be reduced. |

| Bisulfite Adduct Formation | Reversible chemical reaction to form a water-soluble adduct. researchgate.netjove.com | Highly selective for aldehydes; allows for easy separation from non-carbonyl impurities via extraction. researchgate.netjove.com | Not suitable for all aldehydes; requires an additional step to regenerate the aldehyde. researchgate.net |

| Reduced-Pressure Distillation | Separation based on differences in boiling points at reduced pressure. google.com | Effective for purifying liquid aldehydes; lower temperatures prevent decomposition. google.com | Only applicable to volatile compounds; requires specialized equipment. |

Chemical Transformations and Derivatization Strategies of 4 Benzyloxy 3,5 Diiodobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 4-(benzyloxy)-3,5-diiodobenzaldehyde is a versatile functional handle for a variety of chemical transformations, including condensation reactions, reductions, oxidations, and carbon-carbon bond-forming reactions.

Condensation Reactions, including Schiff Base and Hydrazone Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in organic synthesis and are characterized by the formation of a carbon-nitrogen double bond.

Schiff Base Formation: The reaction with primary amines, typically carried out in a suitable solvent like ethanol (B145695) with acid or base catalysis, yields imines, commonly known as Schiff bases. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and have been studied for their biological activities. For instance, Schiff bases derived from substituted salicylaldehydes have been shown to form stable complexes with transition metals. internationaljournalcorner.comresearchgate.net The general reaction for Schiff base formation is depicted below:

Scheme 1: General synthesis of Schiff bases from this compound.

Hydrazone Formation: Similarly, the condensation of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. beilstein-journals.org Hydrazones are important intermediates in organic synthesis, notably in the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. beilstein-journals.org The synthesis of hydrazones from substituted benzaldehydes is a well-established transformation. nih.govmdpi.comtubitak.gov.tr

Scheme 2: General synthesis of hydrazones from this compound.

Interactive Table: Examples of Condensation Reactions with Substituted Benzaldehydes.

| Reactant | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| Primary Amine | Schiff Base | Acid/Base, Ethanol | internationaljournalcorner.comresearchgate.net |

| Hydrazine | Hydrazone | Ethanol, Reflux | beilstein-journals.orgnih.gov |

Reduction to Corresponding Alcohols and Oxidation to Carboxylic Acids

The aldehyde group can be readily transformed into a primary alcohol through reduction or a carboxylic acid via oxidation, providing pathways to other important classes of organic compounds.

Reduction: The reduction of the aldehyde to a primary alcohol, (4-(benzyloxy)-3,5-diiodophenyl)methanol, can be efficiently achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.orgyoutube.com For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) can be employed. chemistrysteps.comyoutube.commasterorganicchemistry.com

Scheme 3: Reduction of this compound to the corresponding alcohol.

Oxidation: Conversely, the aldehyde can be oxidized to 4-(benzyloxy)-3,5-diiodobenzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions are effective for this transformation. masterorganicchemistry.comsemanticscholar.org Other reagents such as pyridinium (B92312) dichromate (PDC) or Jones reagent (CrO₃ in sulfuric acid and acetone) can also be utilized.

Scheme 4: Oxidation of this compound to the corresponding carboxylic acid.

Interactive Table: Common Reagents for Aldehyde Reduction and Oxidation.

| Transformation | Reagent | Solvent | Reference |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | libretexts.orgyoutube.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | chemistrysteps.comyoutube.commasterorganicchemistry.com |

Aldol (B89426) Condensations and Chalcone (B49325) Synthesis using Related Benzaldehydes

Aldol-type condensation reactions are powerful carbon-carbon bond-forming methods. While specific examples involving this compound are not prevalent in the literature, the reactivity of the closely related 4-(benzyloxy)benzaldehyde (B125253) in such reactions provides valuable insight.

Chalcone Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation between a benzaldehyde (B42025) derivative and an acetophenone (B1666503). nih.gov The reaction of 4-(benzyloxy)benzaldehyde with various acetophenones to yield chalcone analogs is well-documented. researchgate.netuniv-ovidius.roconsensus.app These reactions are typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. researchgate.netuniv-ovidius.ro The resulting chalcones are important precursors for the synthesis of flavonoids and other biologically active heterocyclic compounds. nih.gov

Scheme 5: General synthesis of chalcones from 4-(benzyloxy)benzaldehyde.

Interactive Table: Examples of Chalcone Synthesis with 4-(benzyloxy)benzaldehyde.

| Acetophenone Derivative | Base | Solvent | Reference |

|---|---|---|---|

| Acetophenone | NaOH | Ethanol | researchgate.netuniv-ovidius.ro |

| 4-Methylacetophenone | KOH | Methanol | nih.gov |

Reactivity of the Iodine Substituents

The two iodine atoms on the aromatic ring of this compound are excellent leaving groups in various transition metal-catalyzed cross-coupling reactions and can potentially participate in nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Related Diiodoaromatic Systems

The carbon-iodine bonds are particularly amenable to the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govrsc.org Diiodoaromatic systems can undergo sequential or double Suzuki-Miyaura couplings to introduce two new aryl or vinyl substituents. researchgate.netsciprofiles.com The reaction conditions can often be tuned to achieve selective mono- or di-substitution.

Scheme 6: General Suzuki-Miyaura coupling on a diiodoaromatic system.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netnih.gov Similar to the Suzuki-Miyaura reaction, diiodoaromatic compounds can be functionalized with one or two alkyne moieties, leading to the synthesis of oligo(p-phenyleneethynylene)s and other conjugated systems. scielo.org.mxnih.govresearchgate.net

Scheme 7: General Sonogashira coupling on a diiodoaromatic system.

Interactive Table: Cross-Coupling Reactions on Diiodoaromatic Systems.

| Reaction | Coupling Partner | Catalyst System | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | nih.govresearchgate.netsciprofiles.com |

Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Benzaldehydes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com

In this compound, the aldehyde group is an electron-withdrawing group. However, it is in the para position to the benzyloxy group and meta to the iodine atoms. The presence of the electron-donating benzyloxy group may deactivate the ring towards nucleophilic attack. Conversely, the electron-withdrawing nature of the iodine atoms themselves, along with the aldehyde group, could potentially render the ring sufficiently electron-deficient to undergo SNAr reactions under forcing conditions with strong nucleophiles. The feasibility of SNAr on this specific substrate would depend on the interplay of these electronic effects and the reaction conditions employed.

Chemical Modifications of the Benzyloxy Ether

The benzyloxy group in this compound serves as a crucial protecting group for the phenolic hydroxyl functionality. Its selective removal and the functionalization of its own phenyl ring are key strategies in the synthesis of various derivatives.

Selective Deprotection of the Benzyl (B1604629) Ether

Catalytic Hydrogenolysis: A standard and often high-yielding method for benzyl ether cleavage is catalytic hydrogenolysis. This reaction typically involves the use of hydrogen gas in the presence of a palladium catalyst, commonly supported on carbon (Pd/C). The reaction proceeds under mild conditions, making it compatible with a wide range of functional groups. While specific studies on this compound are not extensively documented, analogous debenzylations of other aromatic compounds are well-established. For instance, the deprotection of various benzyl esters has been efficiently achieved using a continuous flow hydrogenator, such as the H-Cube®, with a 10% Pd/C catalyst, often resulting in near-quantitative yields. However, a potential challenge in the case of di-iodinated compounds is the possibility of competitive hydrodeiodination. Careful optimization of reaction conditions, such as catalyst loading, hydrogen pressure, and reaction time, would be crucial to achieve selective debenzylation without affecting the iodine substituents.

Acid-Catalyzed Deprotection: Strong acids can also effect the cleavage of benzyl ethers. Reagents like boron tribromide (BBr₃) are known to be effective for the debenzylation of benzyloxy groups on various aromatic and heteroaromatic systems. researchgate.net This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The reaction with BBr₃ typically proceeds in an inert solvent like dichloromethane (B109758). The mechanism involves the formation of a brominated intermediate followed by hydrolysis to yield the free hydroxyl group.

Oxidative Cleavage: Oxidative methods provide an alternative route for benzyl ether deprotection. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be employed for this purpose. The reaction is believed to proceed via a single-electron transfer mechanism, leading to the formation of a hemiacetal which then collapses to the desired alcohol and benzaldehyde. This method can be advantageous when acidic or reductive conditions are to be avoided.

| Deprotection Method | Reagents and Conditions (General) | Potential Advantages | Potential Challenges for the Substrate |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | Mild conditions, high yields | Potential for hydrodeiodination |

| Acid-Catalyzed Cleavage | BBr₃, CH₂Cl₂ | Effective for complex molecules | Harsh acidic conditions |

| Oxidative Cleavage | DDQ, solvent (e.g., CH₂Cl₂/H₂O) | Avoids reductive/acidic conditions | Potential for side reactions |

Functionalization of the Benzyloxy Phenyl Ring

While the primary role of the benzyloxy group is often protective, its own phenyl ring presents an opportunity for further functionalization through electrophilic aromatic substitution or ortho-lithiation strategies.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl ether is susceptible to electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation can introduce substituents onto this ring. masterorganicchemistry.commsu.edu The benzyloxy group itself is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the benzylic carbon. uci.edu For example, nitration of 4-benzyloxybenzaldehyde with a mixture of nitric and sulfuric acid introduces a nitro group primarily at the meta position of the benzaldehyde ring, but similar principles apply to the benzyloxy phenyl ring.

Ortho-Lithiation: Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The oxygen atom of the benzyl ether can direct a strong base, such as tert-butyllithium, to deprotonate the ortho position of the phenyl ring. acs.orguwindsor.caresearchgate.net The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. Studies on aryl benzyl ethers have shown that the α-lithiobenzyloxy group can act as a directed metalation group, facilitating ortho-lithiation. acs.org This approach could potentially be applied to introduce substituents at the ortho position of the benzyloxy phenyl ring in this compound.

| Functionalization Strategy | Reagents and Conditions (General) | Position of Functionalization | Potential Products |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄, Br₂) | Ortho, Para to benzylic carbon | Substituted benzyloxy derivatives |

| Ortho-Lithiation | Strong base (e.g., t-BuLi), Electrophile | Ortho to benzylic carbon | Ortho-substituted benzyloxy derivatives |

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. The aldehyde functionality of this compound makes it a suitable candidate for several important MCRs, offering a pathway to rapidly build molecular diversity.

Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or dihydropyrimidinethiones, respectively. wikipedia.org These heterocyclic scaffolds are of significant interest in medicinal chemistry. The reaction is typically acid-catalyzed. While there are no specific reports on the use of this compound in the Biginelli reaction, its aldehyde group should, in principle, be able to participate in this transformation. The steric hindrance from the two large iodine atoms ortho to the aldehyde may influence the reaction rate and yield, potentially requiring optimized reaction conditions.

Ugi Reaction: The Ugi reaction is a four-component reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. beilstein-journals.org This reaction is renowned for its ability to generate a wide array of peptide-like structures. The aldehyde component is crucial for the initial formation of an imine intermediate. The participation of sterically hindered aldehydes in the Ugi reaction can sometimes be challenging, and thus the reactivity of this compound would need to be experimentally verified.

Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. Similar to the Ugi reaction, the aldehyde is a key starting material. The successful application of this compound in the Passerini reaction would provide a direct route to highly functionalized α-acyloxy amides, which can serve as versatile intermediates for further synthetic elaborations.

| Multi-Component Reaction | Reactants (in addition to the aldehyde) | Product Scaffold | Potential for this compound |

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Feasible, potential steric hindrance |

| Ugi Reaction | Amine, Carboxylic acid, Isocyanide | Bis-amide | Feasible, potential steric hindrance |

| Passerini Reaction | Carboxylic acid, Isocyanide | α-Acyloxy amide | Feasible, potential steric hindrance |

Based on a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic and mass spectrometry data for the specific compound this compound is not publicly available. While data exists for related precursor compounds such as 4-hydroxy-3,5-diiodobenzaldehyde and the non-iodinated analog 4-(benzyloxy)benzaldehyde, publications containing the detailed characterization required to fulfill the specific sections of this article could not be located.

Therefore, it is not possible to provide detailed research findings, data tables, and specific peak assignments for the ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and ESI-MS analysis of this compound as requested in the outline. The generation of scientifically accurate content for each specified subsection is contingent on the availability of this primary experimental data.

Spectroscopic and Structural Elucidation of 4 Benzyloxy 3,5 Diiodobenzaldehyde and Its Derivatives

Mass Spectrometry (MS)

Fragmentation Analysis for Structural Insights

The molecular ion peak [M]•+ for 4-(Benzyloxy)-3,5-diiodobenzaldehyde (C₁₄H₁₀I₂O₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 464.04 g/mol . Key fragmentation pathways for benzaldehyde (B42025) derivatives typically involve cleavages at the benzylic position and around the carbonyl group.

A primary fragmentation pathway would likely involve the cleavage of the C-O bond of the benzyloxy group, leading to the formation of a stable benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91. This is a very common and characteristic fragment for compounds containing a benzyl ether moiety. The corresponding radical fragment would be the 3,5-diiodo-4-hydroxybenzaldehyde (B29736) radical.

Another expected fragmentation is the loss of the entire benzyloxy group, which could lead to a fragment ion corresponding to the 3,5-diiodobenzoyl cation. Further fragmentation of the aromatic rings would also be anticipated, including the loss of iodine atoms and the carbonyl group (as CO), leading to a complex pattern of lower m/z ions. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of fragments containing this element.

A plausible fragmentation pathway for this compound is outlined below:

| Fragment Ion | Proposed Structure | m/z (Expected) | Notes |

| [C₁₄H₁₀I₂O₂]•+ | Molecular Ion | 464 | Parent molecular ion. |

| [C₇H₇]⁺ | Benzyl cation | 91 | Resulting from cleavage of the ether linkage. |

| [C₇H₃I₂O₂]•+ | 3,5-diiodo-4-oxybenzaldehyde radical cation | 373 | Resulting from the loss of the benzyl group. |

| [C₇H₄I₂O]•+ | 3,5-diiodobenzaldehyde (B98778) radical cation | 358 | After rearrangement and loss of an oxygen atom. |

| [C₆H₂I₂]•+ | Diiodobenzene radical cation | 332 | Following loss of the formyl group (CHO). |

This table is predictive and based on common fragmentation patterns of related compounds.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for the title compound is not available, the analysis of its structural components allows for a reliable prediction of its key vibrational frequencies. Data from related compounds, such as 4-phenacyloxy benzaldehyde derivatives, can provide context for these predictions. mdpi.com

The key functional groups in this compound are the aldehyde, the aromatic rings, the ether linkage, and the carbon-iodine bonds.

Key Predicted FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C-H) | Stretching | 2850-2750 | Medium |

| Aromatic (C-H) | Stretching | 3100-3000 | Medium |

| Carbonyl (C=O) | Stretching | 1700-1680 | Strong |

| Aromatic (C=C) | Stretching | 1600-1450 | Medium to Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1275-1200 | Strong |

| Carbon-Iodine (C-I) | Stretching | 600-500 | Medium to Strong |

The carbonyl (C=O) stretching vibration of the aldehyde group is expected to be a strong, sharp band in the region of 1700-1680 cm⁻¹. The position of this band is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing iodine atoms are expected to have a slight electron-withdrawing effect, potentially shifting this band to a slightly higher wavenumber compared to unsubstituted benzaldehyde.

The aldehyde C-H stretch typically appears as a pair of weak to medium bands between 2850 and 2750 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings will likely produce several bands in the 1600-1450 cm⁻¹ range.

A strong absorption band corresponding to the asymmetric C-O-C stretching of the benzyl ether linkage is anticipated around 1250 cm⁻¹. The presence of the heavy iodine atoms will give rise to C-I stretching vibrations at lower wavenumbers, typically in the 600-500 cm⁻¹ region of the spectrum.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzaldehyde and benzyl chromophores.

The primary chromophore in this molecule is the substituted benzaldehyde ring. Benzaldehyde itself exhibits two main absorption bands: a weak band around 280 nm corresponding to the n → π* transition of the carbonyl group, and a stronger band around 245 nm due to the π → π* transition of the aromatic ring.

In this compound, the presence of the benzyloxy group (an auxochrome) and the two iodine atoms will influence the positions and intensities of these absorption bands. The benzyloxy group, being an electron-donating group through resonance, is expected to cause a bathochromic (red) shift of the π → π* transition to a longer wavelength. The iodine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect (due to lone pairs), will also modulate the electronic transitions.

A study on 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) reported the UV-Vis spectrum of the precursor, 4-benzyloxybenzaldehyde. mdpi.com While the exact absorption maximum for 4-benzyloxybenzaldehyde was not explicitly stated for the precursor alone, the thiosemicarbazone derivative (BBMTSC) showed a maximum absorbance at 350 nm. mdpi.com This indicates an extended conjugation and suggests that the parent aldehyde would have its primary absorption at a shorter wavelength. It is reasonable to predict that the π → π* transition for this compound will occur in the range of 260-300 nm. The n → π* transition may be observed as a weaker shoulder at a longer wavelength, around 320-340 nm.

Predicted UV-Vis Absorption Bands:

| Transition | Chromophore | Predicted λmax (nm) | Relative Intensity |

| π → π | Substituted Benzene (B151609) Ring | ~260-300 | High |

| n → π | Carbonyl Group | ~320-340 | Low |

This table is predictive and based on the analysis of related structures.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, the crystallographic data for its non-iodinated precursor, 4-(Benzyloxy)benzaldehyde (B125253), provides a valuable model for its likely solid-state conformation. nih.gov

The crystal structure of 4-(Benzyloxy)benzaldehyde reveals an orthorhombic crystal system with the space group Pna2₁. nih.gov The molecule adopts an essentially planar conformation, with a dihedral angle of 5.23 (9)° between the two aromatic rings. nih.gov The aldehyde group is nearly coplanar with the aromatic ring to which it is attached. nih.gov

Crystallographic Data for 4-(Benzyloxy)benzaldehyde (for comparison): nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.4772 (11) |

| b (Å) | 12.9996 (12) |

| c (Å) | 7.2032 (6) |

| V (ų) | 1074.71 (17) |

| Z | 4 |

The determination of the crystal structure of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state architecture.

Role in Drug Discovery Research As a Precursor for Bioactive Molecules

Design and Synthesis of Novel Pharmacological Scaffolds

The strategic importance of 4-(Benzyloxy)-3,5-diiodobenzaldehyde lies in its capacity to act as a foundational building block for diverse pharmacological scaffolds. The aldehyde functional group is readily converted into various other functionalities, such as amines via reductive amination, or used in condensation reactions to form Schiff bases, chalcones, and other complex heterocyclic systems.

Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds with broad and significant biological activities. nih.govdaneshyari.commdpi.com The aldehyde group of this compound is a key reactant in the synthesis of these derivatives through condensation with primary amines. nih.gov The resulting Schiff bases can be further modified or used as intermediates in the synthesis of various bioactive molecules. nih.gov Research into related diiodobenzaldehyde derivatives has demonstrated their potential in generating compounds with significant biological effects. For instance, novel Schiff base derivatives of 4-aminopyrrolo[2,3-d]pyrimidine incorporating a diiodobenzaldehyde moiety have been synthesized and shown to exhibit potent antibacterial and antifungal activity, in some cases exceeding that of standard drugs like streptomycin (B1217042) and fluconazole. researchgate.net The formation of the imine bond is a critical step that introduces new structural diversity and is often essential for the observed biological activity. nih.govdaneshyari.com

The 4-benzyloxy-phenyl core structure, readily available from this compound, is a key pharmacophore in the development of molecules that target specific biological receptors.

PPARα Agonists: The 4-benzyloxy-benzylamino chemotype has been identified as a promising scaffold for the development of potent and isoform-selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. nih.govnih.gov PPARα is a significant drug target for treating retinal diseases like diabetic retinopathy and age-related macular degeneration. nih.gov By using the aldehyde for reductive amination with various amines, researchers have evolved this chemical series to produce compounds with cellular potencies under 50 nM and over 2,700-fold selectivity for PPARα over other PPAR isoforms. nih.gov

Androgen Receptor (AR) Antagonists: The benzyloxy-phenyl motif is also a feature in the design of novel Androgen Receptor (AR) antagonists, which are crucial in the treatment of prostate cancer. For example, a series of 1-benzyloxy-5-phenyltetrazole derivatives demonstrated high potency against androgen-receptor-dependent prostate cancer cells. While direct synthesis from this compound is not explicitly detailed in this context, its structure makes it an ideal precursor for creating libraries of diverse molecules containing the key benzyloxy-phenyl feature. The presence of iodine atoms provides valuable handles for further chemical diversification, allowing for the generation of novel compounds for screening as potential AR antagonists.

Monoamine oxidase B (MAO-B) is a critical enzyme target for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. The benzyloxy scaffold is a prominent feature in many potent and selective MAO-B inhibitors. This compound can serve as an intermediate in the synthesis of these inhibitors. For instance, it can be condensed with thiosemicarbazide (B42300) to form thiosemicarbazones, which are precursors to various heterocyclic systems with MAO-B inhibitory activity. Studies on a series of sixteen thio/semicarbazide-based benzyloxy derivatives revealed several compounds with potent and highly selective MAO-B inhibition. Some derivatives exhibited IC50 values as low as 0.11 µM, comparable to the reference drug pargyline, and displayed high selectivity for MAO-B over MAO-A. The inhibition kinetics of these compounds were found to be competitive and reversible.

| Compound | Target | IC50 (µM) | Selectivity Index (SI for MAO-B) | Reference |

| BT1 | MAO-B | 0.11 | 88.73 | |

| BT3 | MAO-B | 0.11 | >363.64 | |

| BT5 | MAO-B | 0.11 | 363.64 | |

| BT6 | MAO-B | 0.12 | 333.33 | |

| BT7 | MAO-B | 0.12 | 333.33 | |

| Pargyline (Reference) | MAO-B | 0.11 | - |

This table showcases the potent and selective MAO-B inhibitory activity of several benzyloxy derivatives, highlighting the importance of this scaffold in enzyme inhibitor design.

The structural framework of this compound is utilized in the synthesis of novel antimicrobial agents. The diiodo-substitution pattern appears to be particularly advantageous for this application. Research has shown that diiodobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine possess significant in vitro antibacterial and antifungal properties. researchgate.net One of the synthesized compounds from this class demonstrated notably higher activity against bacterial strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa, and fungal strains like C. albicans and S. cerevisiae when compared to standard antibiotics. researchgate.net Furthermore, Schiff bases derived from the related 3,5-diiodosalicylaldehyde (B1329479) have shown excellent antifungal activity. nih.gov The aldehyde function is also used to synthesize chalcones, which are known for their antimicrobial properties. These findings underscore the utility of this di-iodinated benzyloxybenzaldehyde scaffold in generating new leads for antimicrobial drug discovery.

The 4-benzyloxybenzyl moiety, derived from this compound via reduction or reductive amination, is a key structural component in the exploration of new anticonvulsant agents. A study focused on a series of [4-(benzyloxy)benzyl]aminoalkanol derivatives identified several compounds with potent activity in the maximal electroshock (MES) seizure test in mice, a standard preclinical model for epilepsy. Certain derivatives provided 100% protection against MES-induced seizures at a dose of 30 mg/kg without exhibiting neurotoxicity. The versatility of the initial aldehyde allows for the synthesis of a variety of aminoalkanol derivatives, enabling a systematic investigation of structure-activity relationships for anticonvulsant effects.

| Compound | Test Model (Mice, i.p.) | Dose (mg/kg) | Protection (%) | Reference |

| XI: (R,S)-2-[4-(Benzyloxy)benzyl]amino-1-butanol | MES | 30 | 100 | |

| XIII: S-(+)-2-[4-(Benzyloxy)benzyl]amino-1-butanol | MES | 30 | 100 | |

| XV: 3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100 | |

| XVI: S-(+)-2-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100 | |

| X: 4-[4-(Benzyloxy)benzyl]amino-1-butanol | ScMet | 100 | 100 |

This table presents the anticonvulsant activity of select 4-(benzyloxy)benzyl derivatives, demonstrating their efficacy in preclinical seizure models.

Beyond its direct use in creating bioactive molecules, this compound is a valuable intermediate for constructing more complex heterocyclic systems that form the core of many pharmaceuticals.

Benzothiazoles: The benzothiazole (B30560) ring is a privileged structure in medicinal chemistry, found in drugs with a range of activities. One of the most common methods for synthesizing 2-substituted benzothiazoles is the condensation of an aldehyde with 2-aminothiophenol (B119425). This compound can be used in this reaction to generate 2-(4-(benzyloxy)-3,5-diiodophenyl)benzothiazole derivatives. This scaffold has been explored for various therapeutic targets, including enzyme inhibition. For example, derivatives of 2-(4-(benzyloxy)phenyl)benzothiazole have been designed and synthesized as potent MAO-B inhibitors for potential use in Parkinson's disease.

Phenanthridines: Phenanthridine (B189435) is another important heterocyclic core found in natural products and synthetic compounds with potent biological activities, including antitumor and antibacterial effects. While the synthesis is more complex, this compound can serve as a starting point. The aldehyde can be converted to a benzylamine, which can then be coupled with an appropriate aryl partner to form an N-(o-arylbenzyl) intermediate. Such intermediates can undergo intramolecular oxidative cyclization to yield the phenanthridine ring system.

Structure-Activity Relationship (SAR) Studies on Derivatives of the Benzyloxydiiodobenzaldehyde Core

The this compound core is structurally analogous to the inner ring of thyroid hormones like thyroxine (T4) and triiodothyronine (T3). This similarity makes it an excellent starting point for the synthesis and investigation of novel thyromimetic agents. Structure-activity relationship (SAR) studies of thyroid hormone analogs have established key structural requirements for biological activity, which can be extrapolated to derivatives of the benzyloxydiiodobenzaldehyde core. oncohemakey.com

Key structural features essential for thyromimetic activity include two perpendicular phenyl rings connected by a flexible bridge, hydrophobic groups at the 3, 5, and 3' positions, and a polar group at the 1' position, typically an amino acid side chain. oncohemakey.com The 3,5-diiodo substitution on the benzyloxybenzaldehyde core fulfills the requirement for bulky, hydrophobic groups on the inner ring, which is crucial for high-affinity binding to thyroid hormone receptors. oncohemakey.com

SAR studies on synthetic thyromimetics have revealed that modifications to various parts of the molecule can significantly impact activity. For instance, the nature of the bridging atom between the two aromatic rings and the substituents on the outer ring are critical for modulating receptor affinity and selectivity. The aldehyde group of this compound provides a convenient chemical handle to introduce these diverse structural motifs.

Below is a table summarizing the anticipated impact of various structural modifications on the thyromimetic activity of compounds derived from this compound, based on established SAR for thyroid hormone analogs. oncohemakey.comresearchgate.net

| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Aldehyde Group | Conversion to an amino acid side chain (e.g., alanine) | Increase in activity | Mimics the natural thyroid hormone structure, enhancing receptor interaction. oncohemakey.com |

| Aldehyde Group | Conversion to acetic or propionic acid side chain | Variable activity | Can alter metabolism and receptor binding affinity. nih.gov |

| Benzyloxy Group | Introduction of a second phenyl ring via an ether linkage | Essential for activity | Creates the diphenyl ether structure characteristic of thyroid hormones. oncohemakey.com |

| Outer Phenyl Ring | Substitution with a 3'-iodine | Potent activity (T3 analog) | Mimics the structure of the most active thyroid hormone, T3. oncohemakey.com |

| Outer Phenyl Ring | Substitution with a 3',5'-diiodine | Active (T4 analog) | Mimics the structure of the prohormone, thyroxine. oncohemakey.com |

Strategies for Diversity-Oriented Synthesis and Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological activities. rsc.orgnih.gov The versatile reactivity of the aldehyde and the potential for modification of the aromatic rings make this compound an attractive starting material for DOS and the generation of compound libraries.

One common strategy involves using the aldehyde as a key functional group for multicomponent reactions or for building complex heterocyclic scaffolds. For instance, the aldehyde can undergo condensation reactions with various nucleophiles to form imines, which can then be further elaborated.

A representative strategy for generating a library of diverse heterocyclic compounds can be adapted from the synthesis of pyrazoline and pyrimidine (B1678525) derivatives starting from a chalcone (B49325) precursor. lmaleidykla.lt In this approach, this compound can be reacted with an appropriate acetophenone (B1666503) to form a chalcone. This chalcone can then be subjected to a series of cyclization reactions with different reagents to produce a library of compounds with distinct heterocyclic cores.

Example of a Diversity-Oriented Synthesis Strategy:

Chalcone Formation: Condensation of this compound with a substituted acetophenone to yield a 3-(4-(benzyloxy)-3,5-diiodophenyl)-1-arylprop-2-en-1-one (a chalcone).

Library Generation from Chalcone:

Pyrazoline Synthesis: Reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) to form a pyrazoline ring. lmaleidykla.lt

Pyrimidine Synthesis: Cyclocondensation with guanidine (B92328) to produce a dihydropyrimidine (B8664642) derivative. lmaleidykla.lt

Benzothiazepine (B8601423) Synthesis: Reaction with 2-aminothiophenol to yield a benzothiazepine scaffold. lmaleidykla.lt

Pyridine Synthesis: Treatment with malononitrile (B47326) and a base to form a substituted pyridine. lmaleidykla.lt

This strategy allows for the rapid generation of a library of compounds with significant skeletal diversity from a common precursor. The benzyloxy and diiodo substituents provide additional points for diversification, either before or after the core scaffold is constructed. The resulting library of compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of novel therapeutic agents.

Conclusion and Future Perspectives in Chemical Research

Summary of Synthetic Utility and Chemical Versatility

4-(Benzyloxy)-3,5-diiodobenzaldehyde demonstrates considerable utility as a synthetic intermediate. The aldehyde functional group serves as a classical handle for a myriad of chemical transformations, including condensations to form Schiff bases or hydrazones, and oxidations or reductions to yield carboxylic acids or alcohols, respectively.

The true versatility of this compound, however, lies in the presence of the two iodine atoms on the aromatic ring. These substituents are excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex and diverse molecular scaffolds. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be selectively performed at these positions. The benzyloxy group provides a stable ether linkage that protects the phenolic hydroxyl group, which can be deprotected in later synthetic steps if required. This combination of reactive sites makes this compound a powerful and multifaceted building block in modern organic synthesis.

Emerging Research Directions for Iodinated Benzaldehydes in Organic Chemistry

The field of organic chemistry continues to find new and innovative uses for iodinated aromatic compounds. One of the most significant emerging directions is their application in photoredox catalysis and electrochemistry. The carbon-iodine bond can be homolytically cleaved under specific light or electrical conditions to generate aryl radicals, which can then participate in a variety of bond-forming reactions that are often difficult to achieve through traditional methods.

Furthermore, the development of novel hypervalent iodine reagents continues to be an active area of research. nih.gov While not a direct application of iodinated benzaldehydes themselves, the methodologies developed for hypervalent iodine chemistry often rely on iodinated arenes as precursors. nih.gov These reagents are prized for their unique reactivity as oxidants and their ability to facilitate complex group-transfer reactions under mild conditions. nih.gov There is also growing interest in using iodinated compounds in materials science for the synthesis of novel polymers and functional materials with unique electronic and photophysical properties. ontosight.ai The ability to functionalize the iodinated positions allows for precise tuning of these properties.

Potential for Further Exploration as a Scaffold in Medicinal Chemistry Discovery

The molecular structure of this compound holds significant promise as a foundational scaffold for medicinal chemistry discovery. The di-iodinated, oxygenated phenyl ring is a key structural motif in thyroid hormones, such as thyroxine. This makes the compound and its derivatives immediate candidates for investigation in areas related to thyroid function and metabolism. ontosight.ai For instance, a structurally related compound, 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde, is a known impurity of levothyroxine, highlighting the relevance of this chemical framework. nih.gov

The versatility of the scaffold allows for the systematic exploration of structure-activity relationships (SAR). The iodine atoms can be replaced with a wide variety of substituents using cross-coupling chemistry to probe interactions with biological targets. acs.org The benzyloxy group can be modified to alter solubility, metabolic stability, and binding affinity. nih.gov The aldehyde can be converted into numerous other functional groups to serve as a key pharmacophoric element or as a point of attachment for conjugation to other molecules. This modularity makes this compound an attractive starting point for the development of new therapeutic agents targeting a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.